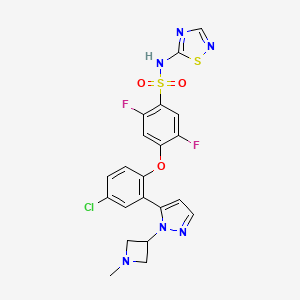

Nav1.7-IN-17

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H17ClF2N6O3S2 |

|---|---|

分子量 |

539.0 g/mol |

IUPAC 名称 |

4-[4-chloro-2-[2-(1-methylazetidin-3-yl)pyrazol-3-yl]phenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C21H17ClF2N6O3S2/c1-29-9-13(10-29)30-17(4-5-26-30)14-6-12(22)2-3-18(14)33-19-7-16(24)20(8-15(19)23)35(31,32)28-21-25-11-27-34-21/h2-8,11,13H,9-10H2,1H3,(H,25,27,28) |

InChI 键 |

QESPTBXFDDSHIF-UHFFFAOYSA-N |

规范 SMILES |

CN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nav1.7-IN-17 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling pathways. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on sodium channel function. The information presented is collated from available scientific literature, focusing on quantitative data and experimental methodologies to support further research and development in the field of analgesics.

Introduction to Nav1.7 as a Pain Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals. Its crucial role in pain perception has been validated by human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain. This makes Nav1.7 a highly attractive target for the development of novel, non-opioid analgesics.

Mechanism of Action of this compound

This compound acts as a state-dependent inhibitor of the Nav1.7 channel. Its primary mechanism involves a concentration-dependent delay in the onset of the channel's response to depolarization. This kinetic effect differentiates it from classical pore blockers and contributes to its selectivity.

Electrophysiological Effects

Studies on this compound reveal a distinct inhibitory profile characterized by a significant delay in the activation of the Nav1.7 channel. Unlike traditional local anesthetics that primarily reduce the peak sodium current, this compound's main effect is on the kinetics of the channel opening. This is a key feature that allows for its pharmacological selectivity over other sodium channel isoforms, such as the cardiac channel Nav1.5.

The inhibitory activity of this compound is assessed through electrophysiological techniques, such as patch-clamp recordings, and high-throughput screening methods using membrane potential sensitive dyes.

Quantitative Data

The potency and selectivity of this compound have been quantified in various cellular assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against different sodium channel subtypes.

| Channel Subtype | Cell Line | Assay Type | IC50 (nM) | Reference |

| hNav1.7 | HEK293 | FLIPR Membrane Potential Assay | Data not explicitly available for this compound in the public domain | |

| hNav1.5 | HEK293 | FLIPR Membrane Potential Assay | Data not explicitly available for this compound in the public domain | |

| hNav1.1 | HEK293 | Ionworks Electrophysiology | > 100,000 | [1] |

| hNav1.5 | HEK293 | Ionworks Electrophysiology | > 75,000 | [1] |

Note: While this compound is described as a Nav1.7 inhibitor, specific IC50 values from the primary scientific literature (Finley et al., 2016) are not publicly available. The data presented for Nav1.1 and Nav1.5 from a supplier (MedChemExpress) indicates high selectivity against these off-target channels.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific experimental methodologies.

Cell-Based Membrane Potential FLIPR Assay

This high-throughput assay is used for the initial screening and characterization of Nav1.7 inhibitors.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 or Nav1.5 channels.

-

Assay Principle: Cells are loaded with a membrane potential-sensitive fluorescent dye. Channel activation by an agonist (e.g., veratridine) leads to sodium influx and membrane depolarization, which is detected as a change in fluorescence.

-

Protocol:

-

Plate HEK293 cells expressing the target sodium channel in 384-well plates.

-

Incubate cells with the fluorescent membrane potential dye.

-

Add this compound at various concentrations and incubate.

-

Initiate channel activation by adding a Nav channel agonist (e.g., veratridine).

-

Measure the fluorescent signal over time using a Fluorometric Imaging Plate Reader (FLIPR).

-

-

Data Analysis: The inhibitory effect is determined by analyzing the kinetics of the fluorescence signal. A delay in the onset of the signal in the presence of the compound indicates a kinetic-dependent mechanism of action. Both the peak response and the area under the curve (AUC) are analyzed to differentiate between classical channel blockers and kinetic modulators.

Automated Electrophysiology (e.g., Ionworks)

This technique is used for secondary screening and to confirm the electrophysiological effects of the compound.

-

Cell Lines: HEK293 cells stably expressing the sodium channel of interest.

-

Assay Principle: Automated patch-clamp system that measures ion channel currents from multiple cells simultaneously.

-

Protocol:

-

Prepare a cell suspension of the appropriate cell line.

-

Load the cells and the test compound (this compound) onto the system.

-

The system automatically establishes whole-cell patch-clamp recordings.

-

Apply voltage protocols to elicit sodium currents in the absence and presence of the compound.

-

Measure the effect of the compound on current amplitude and kinetics.

-

-

Data Analysis: Concentration-response curves are generated to determine the IC50 values. The voltage- and use-dependency of the block can also be investigated.

Visualizations

Signaling Pathway of Nav1.7 Inhibition

Caption: Proposed mechanism of this compound action on the Nav1.7 channel gating process.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for the identification and characterization of selective Nav1.7 inhibitors.

Conclusion

This compound represents a promising, selective inhibitor of the Nav1.7 sodium channel. Its unique mechanism of action, characterized by a kinetic delay in channel activation, provides a basis for its selectivity over other Nav channel isoforms. Further investigation into its binding site and in vivo efficacy is warranted to fully elucidate its therapeutic potential as a novel analgesic. The experimental protocols and data presented in this guide serve as a foundation for researchers and drug developers working to advance the field of non-opioid pain management.

References

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Nav1.7 in Pain Signaling

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics.[1] Predominantly expressed in peripheral nociceptive (pain-sensing) neurons, Nav1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3] Genetic studies in humans have provided compelling validation for Nav1.7 as a pain target. Gain-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to debilitating inherited pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. Conversely, loss-of-function mutations result in a congenital insensitivity to pain, a rare condition where individuals are unable to perceive pain, without other significant neurological deficits.[4]

The unique biophysical properties of Nav1.7, particularly its slow recovery from inactivation, position it as a threshold channel that amplifies small, subthreshold depolarizations in sensory neurons.[2] This "gatekeeper" role in pain signaling makes selective inhibition of Nav1.7 an attractive therapeutic strategy for the treatment of a wide range of pain conditions.

Nav1.7 Signaling Pathway in Nociception

The transmission of a pain signal begins at the peripheral terminals of nociceptive neurons. Upon encountering a noxious stimulus (e.g., heat, pressure, inflammatory mediators), transducer channels on the neuron membrane open, leading to a localized depolarization. This initial depolarization is amplified by the opening of Nav1.7 channels, which are densely expressed at these nerve endings. The influx of sodium ions through Nav1.7 further depolarizes the membrane, and if the threshold potential is reached, an action potential is generated. This electrical signal is then propagated along the axon of the sensory neuron to the spinal cord, where it synapses with second-order neurons that transmit the pain signal to the brain.[2]

Figure 1: Simplified signaling pathway of Nav1.7 in pain perception.

Discovery of PF-05089771

PF-05089771 is a potent and selective small-molecule inhibitor of Nav1.7 developed by Pfizer.[5] Its discovery was the result of an extensive structure-activity relationship (SAR) optimization of a series of diaryl ether aryl sulfonamides.[6] The primary goal of the optimization process was to identify a compound with high selectivity for Nav1.7 over other sodium channel isoforms, particularly Nav1.5 (the cardiac isoform) and Nav1.6 (a key central nervous system isoform), to minimize the potential for adverse effects.[7]

The development of PF-05089771 involved iterative modifications of the lead compounds to improve metabolic stability, reduce inhibition of cytochrome P450 enzymes, and enhance overall pharmacokinetic properties.[6] This optimization process ultimately led to the identification of PF-05089771 as a clinical candidate for the treatment of pain.[6]

Synthesis Pathway of PF-05089771

The synthesis of PF-05089771 can be accomplished through a multi-step synthetic route, as inferred from the general procedures outlined for analogous compounds in the primary literature. The key steps involve the formation of the diaryl ether linkage, construction of the pyrazole ring, and the final sulfonamide coupling.

Figure 2: High-level schematic of the synthesis pathway for PF-05089771.

Experimental Protocols

General Synthesis Methodology

The synthesis of PF-05089771 and its analogues generally follows a convergent approach. The key bond formations are a nucleophilic aromatic substitution to form the diaryl ether, a Suzuki or similar cross-coupling reaction to introduce the pyrazole moiety, and a final sulfonamide formation. The following is a representative, generalized protocol based on the published literature for this class of compounds.

Step 1: Synthesis of the Diaryl Ether Core A suitably substituted phenol is coupled with an activated aryl halide under basic conditions. For example, a halophenol can be reacted with a nitro-activated fluoro-aryl compound in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Step 2: Functional Group Interconversion and Pyrazole Introduction The nitro group on the diaryl ether intermediate is reduced to an amine, typically through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) or with a chemical reducing agent like tin(II) chloride. The resulting aniline can then be converted to a diazonium salt and subsequently to a boronic acid or ester. This intermediate is then used in a Suzuki coupling reaction with a protected aminopyrazole derivative to form the core structure.

Step 3: Sulfonamide Formation In a parallel synthesis, the sulfonamide portion of the molecule is prepared. This typically involves reacting a sulfonyl chloride with the desired amine (in this case, a thiazole amine) in the presence of a non-nucleophilic base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM).

Step 4: Final Assembly and Deprotection The two key fragments, the diaryl ether-pyrazole and the sulfonamide, are coupled. This may involve a nucleophilic aromatic substitution where a halogenated precursor of one fragment reacts with a nucleophilic handle on the other. Finally, any protecting groups used during the synthesis are removed under appropriate conditions to yield the final product, PF-05089771.

Electrophysiology Assay for Nav1.7 Inhibition

The potency and selectivity of PF-05089771 were determined using whole-cell patch-clamp electrophysiology, which is the gold standard for characterizing ion channel modulators.[8]

Cell Lines: HEK-293 cells stably expressing human Nav1.7 (hNav1.7) and other Nav channel isoforms (Nav1.1-1.6, Nav1.8) were used for the assays.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol: To assess the state-dependent inhibition of Nav1.7, specific voltage protocols are employed. For determining the potency against the inactivated state of the channel, a protocol similar to the following is used:

-

Cells are held at a holding potential of -120 mV.

-

A depolarizing prepulse to a voltage that induces channel inactivation (e.g., -40 mV for a prolonged duration) is applied.

-

A subsequent test pulse to 0 mV is applied to elicit a sodium current from the channels that have not been inactivated.

-

The compound is perfused, and the reduction in the peak sodium current during the test pulse is measured to determine the level of inhibition.

The IC₅₀ values are then calculated by fitting the concentration-response data to a Hill equation.

Figure 3: General workflow for the electrophysiological evaluation of Nav1.7 inhibitors.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of PF-05089771 against various human Nav channel isoforms.

Table 1: Potency of PF-05089771 against Human Nav1.7

| Channel | IC₅₀ (nM) |

| hNav1.7 | 11 |

Data obtained from electrophysiology assays on the inactivated state of the channel.[9][10]

Table 2: Selectivity Profile of PF-05089771 against Other Human Nav Isoforms

| Channel | IC₅₀ (μM) | Selectivity vs. hNav1.7 (fold) |

| hNav1.1 | 0.85 | ~77 |

| hNav1.2 | 0.11 | ~10 |

| hNav1.3 | 11 | ~1000 |

| hNav1.4 | 10 | ~909 |

| hNav1.5 | 25 | ~2273 |

| hNav1.6 | 0.16 | ~15 |

| hNav1.8 | >10 | >909 |

Data obtained from electrophysiology assays.[10]

Conclusion

PF-05089771 represents a significant achievement in the rational design of selective Nav1.7 inhibitors. Its discovery was guided by a thorough understanding of the SAR of the aryl sulfonamide class of compounds, leading to a molecule with high potency and a favorable selectivity profile. While the clinical development of PF-05089771 for certain pain indications has been discontinued, the wealth of publicly available data on its discovery, synthesis, and biological characterization provides a valuable case study for researchers in the field of pain drug discovery. The detailed methodologies and quantitative data presented herein offer a comprehensive resource for scientists working on the next generation of Nav1.7-targeted analgesics.

References

- 1. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF-05089771 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. html.rhhz.net [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PF-05089771 - Wikipedia [en.wikipedia.org]

- 9. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 10. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical determinant of nociceptor excitability and has emerged as a high-priority target for the development of novel analgesics. Its preferential expression in peripheral sensory neurons and its integral role in the initiation of pain signals underscore its therapeutic potential. This technical guide provides an in-depth overview of the function of Nav1.7 in nociceptors, common experimental approaches to its study, and the current understanding of its signaling pathways. While this document focuses on the broader role of Nav1.7, it is important to note that a specific compound, Nav1.7-IN-17, is not documented in the current scientific literature, suggesting it may be a novel, proprietary, or as-yet-unpublished investigational tool.

Introduction to Nav1.7 and its Role in Nociception

Nav1.7 is a voltage-gated sodium channel that is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][2][3] It is also found in sympathetic ganglion neurons.[3] The channel's biophysical properties, particularly its slow closed-state inactivation, allow it to respond to small, slow depolarizations, effectively acting as a "threshold channel" that amplifies generator potentials to initiate an action potential.[4]

The critical role of Nav1.7 in human pain perception is unequivocally demonstrated by human genetic studies. Gain-of-function mutations in the SCN9A gene lead to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder.[5] Conversely, loss-of-function mutations result in congenital insensitivity to pain (CIP), a rare condition where individuals are unable to feel pain, without other significant neurological deficits.[5] This genetic validation has fueled extensive research into Nav1.7 as a promising target for analgesic drug development.

Mechanism of Nav1.7 in Nociceptor Excitability

Nav1.7 channels are concentrated at the peripheral terminals of nociceptors, where they play a crucial role in the initial stages of pain signaling.[4] When a noxious stimulus (e.g., heat, mechanical pressure, chemical irritant) is encountered, it triggers a localized depolarization of the neuronal membrane known as a generator potential. Due to its unique gating kinetics, Nav1.7 can open in response to these small, sub-threshold depolarizations, leading to an influx of sodium ions. This influx further depolarizes the membrane, bringing it closer to the threshold required to activate other voltage-gated sodium channels, such as Nav1.8, which are responsible for the large, rapid depolarization phase of the action potential.[2]

Recent evidence also points to a role for Nav1.7 in the central terminals of sensory neurons within the spinal cord, where it may contribute to neurotransmitter release.[1] Furthermore, the absence of Nav1.7 has been shown to lead to an upregulation of endogenous opioid signaling, which contributes to the analgesic phenotype in individuals with CIP.[1][6]

Quantitative Data on Nav1.7 Modulation

While specific data for "this compound" is unavailable, the following table summarizes typical quantitative data obtained for various tool compounds and endogenous modulators of Nav1.7. This data is essential for characterizing the potency and mechanism of novel inhibitors.

| Compound/Modulator | Assay Type | Cell Line/Preparation | Parameter | Value | Reference |

| Tetrodotoxin (TTX) | Electrophysiology | Rodent DRG neurons | IC50 | Nanomolar range | [2] |

| ProTx-II | Electrophysiology | HEK293 cells expressing hNav1.7 | IC50 | ~0.3 nM | [7] |

| PF-05089771 | Electrophysiology | HEK293 cells expressing hNav1.7 | IC50 | State-dependent, nM range | [8] |

| OD1 | Electrophysiology | Rodent DRG neurons | - | Activator | [7] |

| TNF-α | Electrophysiology | Rodent DRG neurons | Current Density | Increased |

Experimental Protocols

The study of Nav1.7 function and the screening of potential inhibitors involve a range of sophisticated experimental techniques.

Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the activity of ion channels like Nav1.7.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are dissected from rodents and cultured, or human induced pluripotent stem cells (iPSCs) are differentiated into sensory neurons. Alternatively, heterologous expression systems like HEK293 or CHO cells are transfected with the SCN9A gene.

-

Recording Configuration: The whole-cell patch-clamp configuration is most commonly used. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the voltage across the membrane and the recording of ion channel currents.

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied to determine the voltage at which the channels begin to open and the magnitude of the resulting current.

-

Steady-State Inactivation: The availability of channels to open is assessed by applying a prepulse to various voltages before a test pulse.

-

Ramp Depolarization: A slow, ramp-like change in voltage is applied to mimic a generator potential and assess the "ramp current" that is characteristic of Nav1.7.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal activation voltage (V1/2), the slope of the activation curve, and the concentration-response relationship for inhibitory compounds (IC50).

In Vivo Animal Models

Animal models are crucial for assessing the analgesic efficacy of Nav1.7 inhibitors.

-

Model Induction: Pain states are induced in rodents through various methods, such as the injection of inflammatory agents (e.g., carrageenan, formalin) or nerve injury models (e.g., chronic constriction injury, spared nerve injury).

-

Behavioral Testing:

-

Thermal Nociception: The hot plate test or Hargreaves test measures the latency to withdraw from a thermal stimulus.

-

Mechanical Nociception: Von Frey filaments are used to apply calibrated mechanical force to the paw to determine the withdrawal threshold.

-

-

Drug Administration: Test compounds are administered systemically (e.g., intraperitoneal, oral) or locally (e.g., intraplantar) to assess their effects on pain-related behaviors.

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling in Nociceptor Excitation

The following diagram illustrates the central role of Nav1.7 in amplifying a noxious stimulus to generate an action potential.

Caption: Role of Nav1.7 in action potential initiation in a nociceptor.

Experimental Workflow for Screening Nav1.7 Inhibitors

This diagram outlines a typical workflow for identifying and validating novel Nav1.7 inhibitors.

Caption: Workflow for the discovery of novel Nav1.7 inhibitors.

Conclusion and Future Directions

Nav1.7 remains a highly validated and compelling target for the development of non-opioid analgesics. Its fundamental role in setting the excitability of nociceptors is well-established. Future research will likely focus on developing inhibitors with improved selectivity and state-dependency, as well as further elucidating the role of Nav1.7 in the central nervous system and its interplay with other signaling pathways.

Regarding This compound , the absence of this compound in the public scientific literature suggests it may be a recently synthesized molecule, an internal designation within a pharmaceutical company, or a compound that has not yet been disclosed. Researchers interested in this specific molecule should monitor recent publications and patent filings or contact research groups known to be working on novel Nav1.7 inhibitors. The methodologies and principles outlined in this guide provide a robust framework for the evaluation of any such novel compound.

References

- 1. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the Functional Role of NaV1.7 in Human Nociception. | Sigma-Aldrich [merckmillipore.com]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of analgesia in NaV1.7 null mutants | bioRxiv [biorxiv.org]

- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nav1.7 expression is increased in painful human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel Nav1.7 has been unequivocally validated by human genetics as a critical mediator of pain signaling. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital inability to perceive pain, making this channel a prime target for the development of novel, non-opioid analgesics. This document provides a detailed technical overview of Nav1.7-IN-2, a novel, state-independent selective inhibitor of the Nav1.7 channel. We consolidate available preclinical data, outline key experimental methodologies for its characterization, and visualize its mechanism and the broader Nav1.7 signaling pathway.

Introduction to Nav1.7 as a Therapeutic Target

Nav1.7 is a voltage-gated sodium channel subtype predominantly expressed in peripheral sensory neurons, including nociceptors, and sympathetic ganglion neurons.[1][2] It plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[3] The channel's function as a "threshold-setter" amplifies small, sub-threshold depolarizations, bringing the neuron closer to its firing threshold.[3] The compelling genetic evidence linking Nav1.7 to pain perception has spurred significant research and development efforts to identify selective blockers as a new class of analgesics.[3] However, the development of clinically effective Nav1.7 inhibitors has been challenging, with many candidates failing to translate potent in vitro activity into significant in vivo efficacy.[4]

Nav1.7-IN-2: A Profile of a State-Independent Inhibitor

Nav1.7-IN-2 is a recently identified small molecule inhibitor of the Nav1.7 channel. Cryo-electron microscopy studies have revealed its binding site within the central pore of the channel, where it acts as a pore blocker.[5] A key characteristic of Nav1.7-IN-2 is its state-independent mechanism of action, meaning it can inhibit the channel in both resting (closed) and inactivated states.[6] This contrasts with many other Nav1.7 inhibitors that preferentially bind to the inactivated state of the channel.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for Nav1.7-IN-2 and other representative selective Nav1.7 inhibitors for comparative purposes.

Table 1: In Vitro Potency and Selectivity of Nav1.7 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. Other Nav Channels | Reference(s) |

| Nav1.7-IN-2 | Human Nav1.7 | ~10 (at -80mV), ~10 (at -120mV) | Data not available | [6] |

| Compound 10o | Human Nav1.7 | 0.64 | High vs. Nav1.5 | [8] |

| ST-2427 | Human Nav1.7 | 39 | >100,000 nM vs. off-target Navs | [7] |

| PF-05089771 | Human Nav1.7 | 11 | Selective vs. Nav1.3, 1.4, 1.5, 1.8 | [3][9] |

Table 2: In Vivo Efficacy of Selected Nav1.7 Inhibitors

| Compound | Animal Model | Species | Efficacy Readout | Effective Dose | Reference(s) |

| Compound 10o | Acetic Acid-Induced Writhing | Mouse | Dose-dependent suppression of writhing | 30-100 mg/kg, i.p. | [8] |

| ST-2427 | Pinprick and Capsaicin-Evoked Itch | Cynomolgus Monkey | Analgesic effects against Aδ and C-fiber evoked pain | 0.1 and 0.3 mg/kg | [7] |

Key Experimental Protocols

The characterization of a selective Nav1.7 inhibitor like Nav1.7-IN-2 involves a series of in vitro and in vivo assays to determine its potency, selectivity, mechanism of action, and therapeutic potential.

In Vitro Electrophysiology: Automated Patch Clamp

Objective: To determine the potency and mechanism of inhibition of Nav1.7 channels.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing human Nav1.7 are cultured in standard media.

-

Cell Preparation: Cells are harvested and prepared for automated patch-clamp recording.

-

Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

-

Voltage Protocols:

-

Tonic Block: A holding potential of -120 mV is used to assess inhibition of the resting state. A depolarizing pulse to 0 mV is applied to elicit a sodium current.

-

Inactivated State Block: A holding potential of -80 mV is used to assess inhibition of the inactivated state.

-

Dose-Response: A range of compound concentrations are applied to determine the IC50 value.

-

-

Data Analysis: The peak sodium current is measured before and after compound application. The percentage of inhibition is calculated and plotted against the compound concentration to determine the IC50.

In Vivo Pain Models: Acetic Acid-Induced Writhing

Objective: To assess the analgesic efficacy of the compound in a model of visceral pain.

Methodology:

-

Animals: Male ICR mice are used for this model.

-

Compound Administration: The test compound (e.g., Compound 10o) or vehicle is administered intraperitoneally (i.p.) at various doses.

-

Induction of Pain: 30 minutes after compound administration, a 1.5% acetic acid solution is injected i.p. to induce writhing behavior.

-

Observation: The number of abdominal writhes is counted for a 30-minute period following the acetic acid injection.

-

Data Analysis: The mean number of writhes for each treatment group is compared to the vehicle control group to determine the percentage of inhibition.

Visualizations: Pathways and Workflows

Nav1.7 Signaling Pathway in Nociception

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of Nav1.7-IN-2.

Experimental Workflow for Nav1.7 Inhibitor Characterization

Caption: A typical drug discovery workflow for the characterization of a Nav1.7 inhibitor.

Conclusion and Future Directions

Nav1.7-IN-2 represents a significant advancement in the pursuit of selective Nav1.7 inhibitors for pain management. Its state-independent mechanism of action may offer advantages over state-dependent blockers, potentially leading to more consistent and robust efficacy. The preclinical data, although limited, are promising and warrant further investigation. Future studies should focus on a comprehensive selectivity panel, detailed pharmacokinetic and pharmacodynamic modeling, and evaluation in a broader range of preclinical pain models, including neuropathic and inflammatory pain. The continued development of potent and selective Nav1.7 inhibitors like Nav1.7-IN-2 holds the promise of a new era in pain therapeutics, offering a targeted, non-opioid solution for millions of patients worldwide.

References

- 1. drpress.org [drpress.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. english.iop.cas.cn [english.iop.cas.cn]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] Expressed predominantly in peripheral nociceptive neurons, Nav1.7 plays a key role in amplifying subthreshold depolarizations to initiate action potentials.[1][3] Its crucial role in pain perception is highlighted by human genetic studies: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[4] This strong genetic validation has positioned Nav1.7 as a prime target for the development of novel analgesics.

This technical guide provides a comprehensive overview of the pharmacological profiling of Nav1.7 inhibitors, intended for researchers, scientists, and drug development professionals. It covers the key in vitro and in vivo assays, data presentation, and the underlying signaling pathways.

Disclaimer: No specific pharmacological data was found for a compound designated "Nav1.7-IN-17" in publicly available scientific literature or databases as of December 2025. The following information represents a general framework for the pharmacological characterization of Nav1.7 inhibitors, based on established research in the field.

Quantitative Pharmacological Data

The following tables summarize typical quantitative data obtained during the pharmacological profiling of Nav1.7 inhibitors. The values presented are illustrative and represent the range of potencies and selectivities observed for various classes of Nav1.7 inhibitors.

Table 1: In Vitro Potency of Representative Nav1.7 Inhibitors

| Compound Class | Example Compound | Assay Type | Cell Line | Potency (IC50) | Reference |

| Arylsulfonamide | PF-05089771 | Automated Electrophysiology | HEK293 | 0.015 µM | [5][6] |

| Acylsulfonamide | GNE-0439 | Automated Electrophysiology | HEK293 | 0.34 µM | N/A |

| Small Molecule | Compound 19 | Manual Patch Clamp | CHO | 0.02 µM | N/A |

| Peptide Toxin | ProTx-II | Manual Patch Clamp | HEK293 | 0.003 µM | [1] |

Table 2: Selectivity Profile of a Hypothetical Nav1.7 Inhibitor

| Ion Channel | Potency (IC50) | Selectivity Fold (vs. Nav1.7) |

| Nav1.7 | 0.05 µM | 1 |

| Nav1.1 | >10 µM | >200 |

| Nav1.2 | >10 µM | >200 |

| Nav1.3 | 5 µM | 100 |

| Nav1.4 | >10 µM | >200 |

| Nav1.5 (Cardiac) | 8 µM | 160 |

| Nav1.6 | 2 µM | 40 |

| Nav1.8 | 1 µM | 20 |

| hERG | >30 µM | >600 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. Below are protocols for key experiments in the characterization of Nav1.7 inhibitors.

Automated Patch-Clamp Electrophysiology for IC50 Determination

This method allows for high-throughput screening of Nav1.7 inhibitors.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 channels.

-

Platform: IonWorks Barracuda or similar automated patch-clamp system.

-

Voltage Protocol:

-

Cells are held at a resting membrane potential of -120 mV.

-

A depolarizing pulse to 0 mV for 20 ms is applied to elicit a peak sodium current.

-

Compound is added at varying concentrations.

-

The peak current is measured before and after compound application to determine the percentage of inhibition.

-

-

Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value.

Manual Patch-Clamp Electrophysiology for Mechanism of Action Studies

Manual patch-clamp provides detailed insights into the state-dependent inhibition of the channel.

-

Cell Line: As above.

-

Resting State Protocol:

-

Cells are held at -120 mV.

-

A brief depolarizing pulse to 0 mV is applied.

-

IC50 is determined from the inhibition of the peak current.

-

-

Inactivated State Protocol:

-

Cells are held at a more depolarized potential (e.g., -60 mV) to induce channel inactivation.

-

A brief hyperpolarizing pulse to -120 mV is applied to recover a fraction of channels from inactivation, followed by a depolarizing pulse to 0 mV.

-

IC50 is determined from the inhibition of the peak current.

-

-

Use-Dependence Protocol:

-

A train of depolarizing pulses (e.g., 10 Hz) is applied to assess whether the block accumulates with repeated channel opening.

-

In Vivo Model of Acute Nociceptive Pain: Hargreaves Test

This model assesses the compound's efficacy in a thermal pain model.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are habituated to the testing apparatus.

-

The test compound or vehicle is administered (e.g., oral gavage).

-

At a predetermined time point post-dosing, a radiant heat source is applied to the plantar surface of the hind paw.

-

The latency to paw withdrawal is measured.

-

-

Data Analysis: A significant increase in paw withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.

Visualizations: Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of Nav1.7 in the pain signaling cascade.

Caption: Role of Nav1.7 in the pain signaling pathway.

Experimental Workflow for Nav1.7 Inhibitor Characterization

This diagram outlines the typical progression of experiments for characterizing a novel Nav1.7 inhibitor.

Caption: Workflow for Nav1.7 inhibitor characterization.

Conclusion

The development of selective Nav1.7 inhibitors holds immense promise for the treatment of pain. A thorough pharmacological characterization, employing a combination of in vitro electrophysiology and in vivo behavioral models, is essential to identify and optimize drug candidates. The methodologies and data frameworks presented in this guide provide a robust foundation for the comprehensive evaluation of novel Nav1.7 inhibitors. While the specific compound "this compound" remains unidentified in the public domain, the principles outlined here are universally applicable to the discovery and development of this important class of analgesics.

References

- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PF-05089771 - Wikipedia [en.wikipedia.org]

Disclaimer: Information regarding a specific molecule designated "Nav1.7-IN-17" is not publicly available. This guide has been constructed as a representative technical whitepaper for a hypothetical, selective Nav1.7 inhibitor, herein referred to as this compound, based on established methodologies and data for well-characterized Nav1.7 inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Nav1.7 as a Critical Target in Pain Signaling

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2][3] It is highly expressed in the peripheral nervous system, particularly in nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglion neurons.[3][4][5] Genetic studies in humans have solidified Nav1.7's role as a crucial regulator of pain perception. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain (CIP), a rare condition where individuals are unable to feel pain.[1][2][6][7]

Nav1.7 channels act as signal amplifiers at nerve endings.[4][8] They possess unique electrophysiological properties, including slow recovery from inactivation and slow closed-state inactivation, which allow them to respond to small, slow depolarizations and set the threshold for action potential firing in response to noxious stimuli.[4][8] This critical role in initiating pain signals makes Nav1.7 an attractive and promising target for the development of novel analgesics. Selective inhibitors of Nav1.7, such as the hypothetical this compound, aim to dampen the excitability of nociceptive neurons without affecting other sodium channel subtypes that are crucial for functions in the central nervous system and cardiac tissue.[2][8]

Quantitative Data Summary for a Representative Nav1.7 Inhibitor

The following tables summarize key quantitative data for a representative selective Nav1.7 inhibitor, Protoxin-II, which serves as a proxy for this compound. This data is essential for understanding the potency, selectivity, and functional effects of the inhibitor in vitro.

Table 1: In Vitro Potency of Protoxin-II

| Assay Type | Cell Line/Neuron Type | Parameter | Value | Reference |

| Electrical Field Stimulation-Evoked Calcium Response | Rat DRG Neurons | IC50 | 72 nM | [9] |

| Whole-Cell Patch Clamp Electrophysiology | Rat DRG Neurons | IC50 | Not explicitly stated, but effective at nM concentrations | [9] |

Table 2: Selectivity Profile of Protoxin-II

| Channel Subtype | Cell Line/Neuron Type | Activity | Reference |

| Nav1.7 | Rat DRG Neurons | Potent Inhibition | [9] |

| Other Nav Subtypes | Rat Embryonic Hippocampal Neurons | No significant activity | [9] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are fundamental for characterizing the effects of this compound on Nav1.7 channel function and on the excitability of pain-sensing neurons.

Cell Culture

3.1.1 HEK293 Cells Stably Expressing Human Nav1.7

-

Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel, along with the human β1 and β2 subunits, are cultured in Dulbecco's Modified Eagle's Medium (DMEM).[10]

-

Supplementation: The medium is supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain expression of the transfected channel subunits.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

3.1.2 Primary Dorsal Root Ganglion (DRG) Neuron Culture

-

Dissection: DRGs are dissected from rats or mice and collected in a cold, sterile buffer.

-

Enzymatic Digestion: The ganglia are enzymatically dissociated using a combination of collagenase and dispase to separate the neurons.

-

Mechanical Dissociation: Following enzymatic treatment, the ganglia are gently triturated to obtain a single-cell suspension.

-

Plating: Neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) in a suitable neuron culture medium.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed within 24-48 hours of plating.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through Nav1.7 channels, providing detailed information on channel activity and its modulation by inhibitors.[11]

-

Cell Preparation: Coverslips with cultured HEK293 cells expressing Nav1.7 or primary DRG neurons are placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current from the cell.

-

Voltage Protocols: Specific voltage protocols are applied to elicit Nav1.7 currents and assess various channel properties, such as activation, inactivation, and recovery from inactivation.[11]

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis. The effects of this compound are determined by comparing channel properties before and after application of the compound.

Calcium Imaging Assay

This assay indirectly measures neuronal activity by detecting changes in intracellular calcium concentrations that occur upon depolarization and action potential firing.

-

Dye Loading: Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Washing: The cells are washed with a physiological buffer to remove excess dye.

-

Stimulation: Neurons are stimulated to elicit action potentials and subsequent calcium influx. This can be achieved through electrical field stimulation or by application of a high potassium solution.[9]

-

Image Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored using a fluorescence microscope equipped with a sensitive camera.[12]

-

Data Analysis: The fluorescence signals before, during, and after stimulation are recorded and analyzed. The inhibitory effect of this compound is quantified by its ability to reduce the stimulation-evoked calcium response.

Cell Viability Assay

This assay is crucial to ensure that the observed inhibitory effects of this compound are due to specific channel blockade and not a result of general cytotoxicity.

-

Cell Plating: Cells (either HEK293 or DRG neurons) are plated in a multi-well plate.

-

Compound Incubation: The cells are incubated with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Viability Reagent Addition: A viability reagent, such as Calcein AM and Ethidium homodimer-1 (EthD-1) from a LIVE/DEAD Viability/Cytotoxicity Kit, is added to the cells.[13] Calcein AM stains live cells green, while EthD-1 stains the nuclei of dead cells red.

-

Incubation: The cells are incubated with the dyes for 15-30 minutes at room temperature, protected from light.[13]

-

Imaging and Analysis: The number of live (green) and dead (red) cells is quantified using a fluorescence microscope or a plate reader. The percentage of viable cells is calculated for each concentration of this compound to determine its cytotoxic potential.

Visualizations: Pathways and Workflows

Signaling Pathway of Nav1.7 in Nociception

Caption: Role of Nav1.7 in the peripheral pain signaling pathway.

Mechanism of Action for this compound

Caption: State-dependent blockade of Nav1.7 by a selective inhibitor.

In Vitro Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcentral.com [medcentral.com]

- 3. benchchem.com [benchchem.com]

- 4. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 5. Channelpedia - Nav1.7 [channelpedia.epfl.ch]

- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Extending the Range of Cellular Imaging: Sodium and Calcium at the Same Time [neuronline.sfn.org]

- 13. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - SG [thermofisher.com]

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core preclinical data and methodologies for the early-stage evaluation of selective Nav1.7 inhibitors for the treatment of pain. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a highly validated target for analgesic drug discovery, primarily expressed in peripheral nociceptive neurons.[1][2][3] Genetic loss-of-function of Nav1.7 results in a congenital insensitivity to pain, while gain-of-function mutations are linked to extreme pain disorders, underscoring its critical role in pain signaling.[1][3][4] Developing selective inhibitors for Nav1.7 presents a promising non-opioid therapeutic strategy.[1][5]

The primary challenge in developing Nav1.7 inhibitors lies in achieving high selectivity over other Nav channel isoforms to avoid adverse effects on the central nervous system (Nav1.1, 1.2, 1.6), muscle (Nav1.4), and cardiac function (Nav1.5).[6][7] This guide will outline the typical data generated for a promising, albeit hypothetical, early-stage selective Nav1.7 inhibitor, referred to herein as Nav1.7-IN-XX .

Core Data Summary

The following tables summarize the essential in vitro and in vivo data for a representative early-stage Nav1.7 inhibitor.

Table 1: In Vitro Potency and Selectivity of Nav1.7-IN-XX

| Target | IC50 (nM) | Assay Type | Species | Notes |

| hNav1.7 | 39 | Patch-clamp Electrophysiology | Human | Primary target potency |

| mNav1.7 | 1500 | Patch-clamp Electrophysiology | Mouse | Demonstrates species differences |

| rNav1.7 | Not Determined | - | Rat | |

| cynoNav1.7 | 46 | Patch-clamp Electrophysiology | Cynomolgus Monkey | High potency in a key preclinical species |

| hNav1.1 | >100,000 | Patch-clamp Electrophysiology | Human | High selectivity over CNS isoform |

| hNav1.2 | >100,000 | Patch-clamp Electrophysiology | Human | High selectivity over CNS isoform |

| hNav1.5 | >100,000 | Patch-clamp Electrophysiology | Human | >2500-fold selectivity over cardiac isoform |

| hNav1.6 | >100,000 | Patch-clamp Electrophysiology | Human | High selectivity over CNS isoform |

| hERG | >100,000 | Patch-clamp Electrophysiology | Human | Low risk of cardiac arrhythmia |

Data is a composite representation from multiple sources for illustrative purposes.[5]

Table 2: In Vitro ADME & Pharmacokinetic Profile of Nav1.7-IN-XX

| Parameter | Value | Species | Notes |

| Microsomal Stability (CLint) | |||

| HLM (Human) | <11.6 µL/min/mg | Human | Low intrinsic clearance |

| RLM (Rat) | <11.6 µL/min/mg | Rat | Low intrinsic clearance |

| MkLM (Monkey) | <11.6 µL/min/mg | Cynomolgus Monkey | Low intrinsic clearance |

| CYP Inhibition (IC50) | |||

| 2C9, 2C19, 2D6, 3A4 | >10 µM | Human | Low risk of drug-drug interactions |

| Plasma Protein Binding | 74.6% | Cynomolgus Monkey | Moderate binding |

| Plasma Stability (t½) | >2 h | Cynomolgus Monkey | Stable in plasma |

ADME: Absorption, Distribution, Metabolism, and Excretion. Data is a composite representation.[5]

Table 3: In Vivo Pharmacokinetics of Nav1.7-IN-XX in Cynomolgus Monkey

| Route | Dose | CL (mL/min/kg) | Vd (L/kg) | t½ (h) |

| Intravenous (i.v.) | 1 mg/kg | 2.94 | 0.422 | 2.52 |

CL: Clearance; Vd: Volume of distribution; t½: Half-life. Data is a composite representation.[5]

Table 4: Preclinical Efficacy of Nav1.7-IN-XX in Cynomolgus Monkey

| Pain Model | Endpoint | Dose (mg/kg, s.c.) | Result |

| Pinprick Test | Aδ fiber-evoked pain | 0.1 | Significant analgesic effect |

| Capsaicin-Evoked Itch | C-fiber evoked pain | 0.3 | Significant analgesic effect |

s.c.: subcutaneous. Data is a composite representation.[5]

Signaling Pathways and Mechanisms

The Nav1.7 channel is a key component in the transmission of pain signals. It acts as a threshold channel, amplifying small depolarizations in nociceptors to initiate an action potential.[2][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

Patch-Clamp Electrophysiology for IC50 Determination

-

Objective: To determine the concentration of Nav1.7-IN-XX that inhibits 50% of the sodium current mediated by a specific Nav channel isoform.

-

Cell Lines: HEK293 or CHO cells stably expressing the human Nav channel isoform of interest (e.g., hNav1.7, hNav1.5).

-

Method:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (2-4 MΩ resistance).

-

The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Voltage protocols are applied to elicit sodium currents. For Nav1.7, a typical protocol involves holding the membrane potential at -120 mV, followed by a depolarizing step to 0 mV for 20 ms.

-

A baseline current is established before the application of Nav1.7-IN-XX. The compound is then perfused at increasing concentrations.

-

The peak inward sodium current at each concentration is measured and normalized to the baseline current.

-

The resulting concentration-response data is fitted to a Hill equation to determine the IC50 value.

-

In Vivo Efficacy Models (Cynomolgus Monkey)

-

Objective: To assess the analgesic effect of Nav1.7-IN-XX in a non-human primate model.

-

Animals: Adult male cynomolgus monkeys.

-

Methods:

-

Pinprick Test (Aδ-fiber mediated):

-

A baseline response to a weighted pinprick stimulus applied to the calf is established (e.g., skin flinch, withdrawal).

-

Nav1.7-IN-XX or vehicle is administered subcutaneously.

-

The pinprick stimulus is reapplied at set time points post-dosing.

-

A change in the withdrawal threshold or response frequency is measured as an indicator of analgesia.

-

-

Capsaicin-Evoked Itch/Pain (C-fiber mediated):

-

Capsaicin (e.g., 30 µg) is injected intradermally into the calf to induce pain and itch behaviors (e.g., licking, biting, scratching the injection site).

-

Nav1.7-IN-XX or vehicle is administered prior to the capsaicin challenge.

-

The duration and frequency of pain/itch-related behaviors are recorded for a set period (e.g., 15 minutes) post-injection.

-

A reduction in these behaviors compared to the vehicle group indicates an analgesic/anti-pruritic effect.[5][10]

-

-

Experimental & Developmental Workflow

The progression of a Nav1.7 inhibitor from initial screening to a development candidate follows a logical, multi-stage process.

Logical Relationships in Target Validation

The rationale for pursuing Nav1.7 is built on strong human genetic evidence, which directly links channel function to pain perception. This forms the logical foundation for therapeutic development.

References

- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 3. medcentral.com [medcentral.com]

- 4. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Closing in on Nav1.7: A Promising Target for New Pain Treatments | NIH HEAL Initiative [heal.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Channelpedia - Nav1.7 [channelpedia.epfl.ch]

- 10. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: No publicly available information was found for a chemical probe specifically named "Nav1.7-IN-17." This guide utilizes data from the well-characterized and highly selective Nav1.7 inhibitor, PF-05089771 , as a representative chemical probe to illustrate the principles and methodologies for investigating the function of the SCN9A gene product, the Nav1.7 sodium channel.

Introduction

The SCN9A gene encodes the alpha subunit of the voltage-gated sodium channel Nav1.7, a critical component in pain signaling pathways.[1][2] Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons, where they act as key regulators of neuronal excitability.[3] The pivotal role of Nav1.7 in pain perception is underscored by human genetic studies: loss-of-function mutations in SCN9A result in a congenital inability to experience pain, while gain-of-function mutations are linked to severe pain disorders such as primary erythromelalgia and paroxysmal extreme pain disorder.[4] This strong genetic validation makes Nav1.7 a high-interest target for the development of novel analgesics.

Chemical probes are indispensable tools for dissecting the physiological and pathological functions of proteins like Nav1.7. An ideal chemical probe for Nav1.7 should exhibit high potency and selectivity against other sodium channel isoforms to enable precise interrogation of its function. This guide provides an in-depth overview of the use of a selective Nav1.7 inhibitor, exemplified by PF-05089771, as a chemical probe to explore SCN9A gene function.

Data Presentation: Quantitative Profile of a Representative Nav1.7 Probe

The following tables summarize the key quantitative data for PF-05089771, a potent and selective Nav1.7 inhibitor.

Table 1: In Vitro Potency of PF-05089771 against Human Nav1.7

| Parameter | Value | Cell Line |

| IC50 | 11 nM | HEK293 cells stably expressing hNav1.7 |

Data sourced from reference[5].

Table 2: Selectivity Profile of PF-05089771 against Other Human Nav Isoforms

| Nav Isoform | IC50 | Selectivity (fold vs. Nav1.7) |

| Nav1.1 | >10,000 nM | >909 |

| Nav1.2 | >10,000 nM | >909 |

| Nav1.3 | >10,000 nM | >909 |

| Nav1.4 | >10,000 nM | >909 |

| Nav1.5 | >10,000 nM | >1000 |

| Nav1.6 | >10,000 nM | >909 |

| Nav1.8 | >10,000 nM | >1000 |

Data compiled from references[2][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize Nav1.7 chemical probes.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for assessing the potency and selectivity of ion channel modulators.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a chemical probe on Nav1.7 channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SCN9A gene (hNav1.7) are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

-

-

Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 1.5–5 MΩ are used.[2]

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

Nav1.7 currents are elicited by a depolarization step to 0 mV for 50 ms.

-

-

Compound Application: The chemical probe is diluted to various concentrations in the external solution and perfused onto the cell. The effect of the compound on the peak inward sodium current is measured.

-

Data Analysis: The percentage of current inhibition is plotted against the compound concentration. The data is fitted with a three-parameter Hill equation to determine the IC50 value.[4]

In Vivo Models of Pain

Animal models are essential for evaluating the analgesic efficacy of a chemical probe.

Objective: To assess the ability of a Nav1.7 probe to reverse pain-like behaviors in models of inflammatory and neuropathic pain.

A. Carrageenan-Induced Inflammatory Pain Model:

-

Animal Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Inflammation: A 1% solution of carrageenan is injected into the plantar surface of one hind paw.

-

Drug Administration: The chemical probe is administered systemically (e.g., intravenously or orally) at various doses, typically 1-2 hours after carrageenan injection.

-

Behavioral Testing (Thermal Hyperalgesia): The Hargreaves test is used to measure the paw withdrawal latency to a radiant heat source. A reduction in withdrawal latency in the inflamed paw indicates thermal hyperalgesia. The ability of the compound to increase this latency is a measure of its analgesic effect.

B. Spared Nerve Injury (SNI) Model of Neuropathic Pain:

-

Animal Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure: Under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.

-

Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. A decrease in the paw withdrawal threshold in response to the filaments indicates mechanical allodynia.

-

Drug Administration: The chemical probe is administered, and its effect on the paw withdrawal threshold is measured over time. An increase in the threshold indicates an anti-allodynic effect.

Mandatory Visualizations

Signaling Pathway

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Disclaimer: Information regarding a specific compound designated "Nav1.7-IN-17" is not available in the public domain based on the conducted search. This guide will therefore provide a comprehensive overview of the well-characterized binding sites on the voltage-gated sodium channel Nav1.7 for various classes of inhibitors, which is central to the topic of interest.

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the propagation of action potentials in sensory neurons and has been genetically validated as a key target for the treatment of pain.[1][2][3] Loss-of-function mutations in Nav1.7 lead to a congenital inability to experience pain, whereas gain-of-function mutations are linked to severe pain disorders.[2][3][4] This has driven significant research into the discovery of selective Nav1.7 inhibitors. Understanding the precise binding sites of these inhibitors is crucial for the rational design of potent and selective analgesics.

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of the Nav1.7 channel and how different molecules interact with it.[5][6][7][8] Several distinct druggable sites have been identified, with the most promising for achieving subtype selectivity being located on the extracellular face of the channel.[1]

Key Druggable Binding Sites on the Nav1.7 Channel

The Nav1.7 channel is a large transmembrane protein composed of a single alpha subunit with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[4][9] Surrounding a central ion pore are four voltage-sensing domains (VSDs).[4] Key binding sites for inhibitors include:

-

Voltage-Sensing Domain IV (VSD4): This is a well-characterized binding site for several classes of potent and selective small-molecule inhibitors, notably aryl and acylsulfonamides.[4][5][8] These compounds typically bind to an extracellularly accessible pocket on the VSD4, trapping it in an activated conformation. This allosterically stabilizes a non-conductive state of the channel, thereby inhibiting ion flow.[4][8] The selectivity of these inhibitors for Nav1.7 over other Nav channel isoforms, such as the cardiac isoform Nav1.5, is achieved through interactions with non-conserved amino acid residues on the S2 and S3 helices of VSD4.[4] Cryo-EM studies have revealed that different classes of sulfonamides can engage the VSD4 in distinct ways, with some binding in unexpected orthogonal poses, revealing new sub-pockets for inhibitor design.[5][10][11][12]

-

The Extracellular Pore (Site 1): This site, located at the outer vestibule of the channel's pore, is the binding location for pore-blocking toxins like tetrodotoxin (TTX) and saxitoxin (STX).[13][14][15] These toxins physically occlude the pore, preventing sodium ion permeation.[13] While the pore region is highly conserved across Nav channel subtypes, unique amino acid variations in Nav1.7 have been exploited to design selective, state-independent inhibitors patterned on these toxins.[13]

-

Other Sites: The Nav1.7 channel possesses additional binding sites for various gating modifier toxins and local anesthetics. For instance, animal toxins can bind to the S3-S4 linkers of VSDII and VSDIV.[6][7] Local anesthetics and some anticonvulsants are thought to bind within the inner pore, a site that is generally less selective.[16]

Quantitative Data for Representative Nav1.7 Inhibitors

The following table summarizes publicly available quantitative data for several well-studied Nav1.7 inhibitors that target different binding sites.

| Compound Class | Representative Compound | Binding Site | Target Species | IC50 (nM) | Selectivity Profile | Reference(s) |

| Aryl Sulfonamide | PF-05089771 | VSD4 | Human | 28 | High selectivity over other Nav isoforms | [3] |

| Acylsulfonamide | GDC-0310 | VSD4 | Human | N/A | Subtype-selective | [5][11] |

| Aryl Sulfonamide | GX-936 | VSD4 | Human | N/A | Potent and selective | [3][8] |

| Saxitoxin Analog | Compound [I] (Siteone) | Extracellular Pore (Site 1) | Human | 39 | >2500-fold vs. other Nav isoforms | [13] |

| Aryl Sulfonamide | Compound 10o | VSD4 | Human (HEK293) | 0.64 | High selectivity over Nav1.5 | [3] |

N/A: Specific IC50 value not provided in the cited sources, but described as a potent inhibitor.

Experimental Protocols

The characterization of inhibitor binding sites on the Nav1.7 channel relies on a combination of structural biology and electrophysiological techniques.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in visualizing the high-resolution structures of the Nav1.7 channel in complex with various ligands.

Methodology:

-

Protein Expression and Purification: The human Nav1.7 channel, often in complex with its auxiliary β1 and β2 subunits, is expressed in a suitable cell line, such as HEK293 cells.[6][7] The protein complex is then solubilized from the cell membrane using detergents and purified via affinity chromatography.

-

Complex Formation: The purified Nav1.7 channel is incubated with a saturating concentration of the inhibitor (e.g., GDC-0310, PF-05089771) to ensure complex formation.[5][11]

-

Sample Preparation for Cryo-EM: For membrane proteins like Nav1.7, the protein-inhibitor complex is often reconstituted into lipid nanodiscs to mimic a native membrane environment.[11] A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition and Processing: The frozen grids are imaged in a transmission electron microscope. Thousands of images of individual particles are collected. These images are then computationally processed, aligned, and averaged to reconstruct a high-resolution 3D map of the protein-ligand complex.[5][11] This 3D map allows for the precise identification of the inhibitor's binding pocket and its interactions with specific amino acid residues of the channel.[5][11]

Patch-Clamp Electrophysiology for Functional Characterization

This technique is used to measure the ion flow through Nav1.7 channels in the cell membrane and to quantify the inhibitory effect of a compound.

Methodology:

-

Cell Culture: A cell line (e.g., HEK293) stably expressing the human Nav1.7 channel is used.[3]

-

Recording Configuration: The whole-cell patch-clamp configuration is established, where a glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane voltage and measurement of the resulting ion currents.

-

Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and to study the channel in different conformational states (resting, open, inactivated).[17] For example, to determine the IC50, currents are evoked by a depolarization step (e.g., to 0 mV) from a holding potential (e.g., -120 mV).

-

Compound Application: The test compound is applied to the cell via the extracellular solution at various concentrations.[17]

-

Data Analysis: The reduction in the peak sodium current in the presence of the compound is measured. A concentration-response curve is then generated by plotting the percent inhibition against the compound concentration, from which the IC50 value is calculated.[3] State-dependence can be assessed by varying the holding potential or using repetitive stimulation protocols.[18]

Visualizations

Nav1.7 Channel Structure and Major Binding Sites

Caption: Major druggable sites on the Nav1.7 channel.

Experimental Workflow for Binding Site Identification

Caption: Workflow for identifying and validating a ligand's binding site.

Mechanism of VSD4-Targeting Inhibitors

Caption: Allosteric inhibition mechanism via VSD4 stabilization.

References

- 1. Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esrf.fr [esrf.fr]

- 5. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Structures of human Nav1.7 channel in complex with auxiliary subunits and animal toxins | Semantic Scholar [semanticscholar.org]

- 7. Structures of human Nav1.7 channel in complex with auxiliary subunits and animal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. elifesciences.org [elifesciences.org]

- 9. medcentral.com [medcentral.com]

- 10. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | Sciety [sciety.org]

- 11. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]

- 16. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

For research use only. Not for use in diagnostic procedures.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals.[1][2][3] Preferentially expressed in peripheral sensory neurons, Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials.[2] Its pivotal role in human pain signaling is underscored by genetic studies: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[4][3] This makes Nav1.7 a prime therapeutic target for the development of novel analgesics.[5][6]

These application notes provide a detailed protocol for the in vitro electrophysiological characterization of a selective Nav1.7 inhibitor, referred to here as Nav1.7-IN-17, using the whole-cell patch-clamp technique on a human embryonic kidney (HEK293) cell line stably expressing the human Nav1.7 channel.

Principle of the Assay

The whole-cell patch-clamp technique is the gold standard for studying ion channel function, allowing for the direct measurement of ionic currents across the cell membrane under controlled voltage conditions. This protocol is designed to assess the inhibitory effect of this compound on Nav1.7 channels by measuring the reduction in sodium current in response to depolarizing voltage steps. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Biophysical Properties of a Representative Nav1.7 Inhibitor

| Parameter | Value | Reference |

| Target | Human Nav1.7 | [7][8] |

| Cell Line | HEK293 stably expressing hNav1.7 | [9][10] |

| IC50 | 10.3 nM | [7][8] |

| Selectivity | >100-fold vs. hNav1.3-hNav1.6, Nav1.8 | [7][8] |

| Mechanism of Action | Gating modifier, stabilizes inactivated state | [7][8] |

Note: The values presented are for a representative potent Nav1.7 inhibitor, Tsp1a, and should be determined experimentally for this compound.

Table 2: Experimental Solutions for Whole-Cell Patch-Clamp

| Solution | Component | Concentration (mM) |

| External Solution | NaCl | 140 |

| KCl | 4 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 5 | |

| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||

| Internal Solution | CsF | 140 |

| NaCl | 10 | |

| EGTA | 1 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with CsOH, Osmolarity ~300 mOsm |

Experimental Protocols

Cell Culture and Transfection